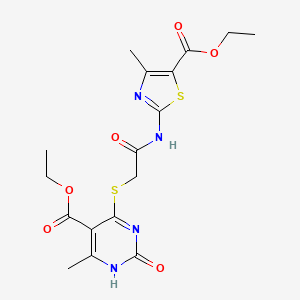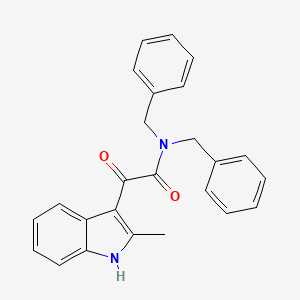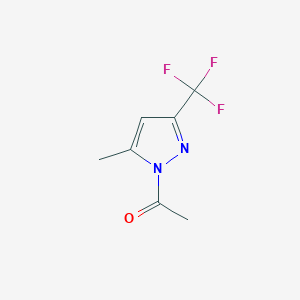![molecular formula C23H21FN6O2 B2403474 N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903382-13-7](/img/structure/B2403474.png)
N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Similar compounds have been synthesized through various methods, including the use of different amines and enaminone compounds. For example, the synthesis of N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives incorporating a pyrimidine moiety has been achieved through intramolecular cyclization processes (Ho & Suen, 2013).
- Characterization Techniques : Various techniques are employed for the characterization of these compounds, including 1H-NMR, 13C-NMR, FT-IR, LC-MS analysis, and X-ray crystal analysis. This helps in establishing the molecular structure and physicochemical properties of the compounds (Achugatla, Ghashang, & Guhanathan, 2017).
Biological Activities and Applications
- Anticancer Potential : Certain derivatives have shown potential in inhibiting tubulin polymerization, which may contribute to anticancer activity. Molecular docking analyses have been performed to explore their binding modes, revealing significant interactions near the colchicines binding site of tubulin (Jayarajan et al., 2019).
- Inhibitory Activity : Other derivatives have been identified as potent and selective inhibitors of specific enzymes, demonstrating complete tumor stasis in certain cancer models following oral administration (Schroeder et al., 2009).
- Analgesic Properties : Chemical modifications of the pyridine moiety in related molecules have been explored for enhancing biological properties, such as analgesic effects. This includes studying the displacement of the methyl group and its impact on biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Structural and Physicochemical Studies
- Crystal Structure Analysis : Detailed crystal structure and conformational analyses using X-ray diffraction and density functional theory (DFT) have been conducted to understand the molecular structure. This includes investigating the molecular electrostatic potential and frontier molecular orbitals (Qin et al., 2019).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c1-15-3-2-8-30-21(15)27-20(16-4-6-17(24)7-5-16)22(30)28-23(31)18-13-19(26-14-25-18)29-9-11-32-12-10-29/h2-8,13-14H,9-12H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVKGYZAZFBOIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC(=NC=N3)N4CCOCC4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)
![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)




![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)
![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)

![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)

